Glomellin

Description

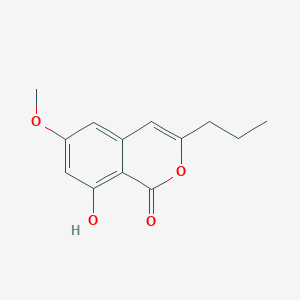

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

8-hydroxy-6-methoxy-3-propylisochromen-1-one |

InChI |

InChI=1S/C13H14O4/c1-3-4-9-5-8-6-10(16-2)7-11(14)12(8)13(15)17-9/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

WTYWMHXEEXFHAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC(=CC(=C2C(=O)O1)O)OC |

Origin of Product |

United States |

Ecological Roles and Functional Significance of Grsp in Terrestrial Ecosystems

Modulation of Soil Microbial Communities and Biodiversity

GRSP significantly modulates soil microbial communities and biodiversity through both direct and indirect mechanisms. The formation of stable soil aggregates by GRSP creates a more structured and hospitable environment for soil microorganisms, thereby supporting their growth and activity mdpi.com. Studies indicate that microbial diversity and community abundance are indirectly regulated by their influence on GRSP secretion and the stability of soil aggregates mdpi.com. Furthermore, soil fungal diversity, bacterial communities, GRSP content, and aggregate stability all demonstrate positive total effects on soil organic carbon, highlighting their interconnected roles in soil health mdpi.com. The content of GRSP has been found to correlate positively with the enzymatic activity of soils, the total number of bacteria, and the microbial biomass content of carbon (MBC) and nitrogen (MBN) mdpi.com.

Table 1: Approximate Chemical Composition of Glomalin-Related Soil Protein (GRSP)

| Component Type | Proportion/Range | Source |

| Carbon (C) | 35-40% | frontiersin.org |

| Oxygen | 33-49% | frontiersin.org |

| Nitrogen (N) | 2-4% | frontiersin.org |

| Aluminum | 1.3-4.8% | frontiersin.org |

| Protein | 30-40% | frontiersin.org |

| Aliphatic C | 4-11% | frontiersin.org |

| Aromatic C | 42-49% | frontiersin.org |

| Carboxyl C | 24-30% | frontiersin.org |

| Carbohydrate C | 4-16% | frontiersin.org |

| Iron | 1-9% | mdpi.com |

Note: This table provides approximate ranges based on research findings and can be made interactive in a digital format (e.g., sortable by component or proportion).

GRSP is a substantial component of soil organic matter (SOM) and contributes significantly to the soil's carbon and nitrogen pools plos.orgresearchgate.net. It is reported to contain 20-43% carbon and 3-5% nitrogen, along with other elements like oxygen and aluminum frontiersin.orgresearchgate.net. While GRSP is generally considered recalcitrant and resistant to decomposition due to its stable, water-insoluble nature mdpi.comcleanbiotec.comnih.gov, it can still serve as a nutrient source for soil microbes and plants researchgate.net. Soil organic carbon, which GRSP greatly contributes to, is a primary substrate for microbial metabolism, and microbial metabolites themselves contribute to the soil carbon pool mdpi.com. The complex chemical composition of GRSP, including various types of carbon compounds and protein-like substances, suggests its potential, albeit slow, utilization by certain microbial communities over extended periods frontiersin.orgfrontiersin.org. However, some research indicates a negative relationship between GRSP and the respiratory response of microorganisms to added substrates, suggesting its recalcitrant nature makes it less readily available as an immediate carbon source compared to more labile compounds researchgate.net.

GRSP exerts significant indirect effects on soil microorganism activity primarily through its role in soil aggregation and its influence on soil physicochemical properties. By promoting the formation and stability of soil aggregates, GRSP creates a protected microhabitat for microorganisms, which fosters microbial growth and activity mdpi.commdpi.com. These stable aggregates also physically protect soil organic carbon from rapid decomposition, thereby regulating the availability of this major microbial substrate mdpi.com.

Land use practices can indirectly influence microbial activity by altering soil physicochemical properties such as pH, total phosphorus (TP), and soil moisture content (SMC) mdpi.com. These alterations, in turn, affect GRSP accumulation and aggregate stability, creating a feedback loop that impacts microbial communities mdpi.com. For instance, improved vegetation cover can lead to changes in soil pH, favoring the growth of AMF and subsequently increasing GRSP accumulation, which can then influence the broader microbial community structure and function mdpi.com.

Furthermore, different fractions of exogenous GRSP can have varying impacts on soil enzyme activities, which are indicators of microbial function. Easily extractable GRSP (EE-GRSP) has been shown to significantly increase the activity of soil acidic, neutral, and alkaline phosphatases, suggesting a stimulatory effect on microbial enzymatic processes mdpi.com. Conversely, difficultly extractable GRSP (DE-GRSP) can inhibit certain soil enzyme activities, such as acidic phosphatase activity, highlighting the complex and differential effects of GRSP fractions on microbial function mdpi.com. GRSP also has the capacity to bind and sequester heavy metals, reducing their bioavailability and toxicity in the soil, which indirectly benefits sensitive soil microbial populations frontiersin.orgfrontiersin.org.

Table 2: Differential Effects of GRSP Fractions on Soil Properties and Enzyme Activity

| GRSP Fraction | Effect on Shoot and Root Biomass | Effect on Water-Stable Aggregates (WSA) | Effect on Soil pH | Effect on Phosphatase Activity |

| EE-GRSP | Significantly increased | Stimulated (at 2–4 mm and 0.5–1 mm) | Decreased | Almost significantly increased (acidic, neutral, alkaline) mdpi.com |

| DE-GRSP | Significantly reduced | Strongly reduced (at 2–4 mm, 1–2 mm, 0.5–1 mm, 0.25–0.5 mm) | Increased | Significantly inhibited (acidic) mdpi.com |

Note: This table summarizes findings regarding the differential effects of easily extractable and difficultly extractable GRSP fractions on various soil parameters and enzyme activities. This table can be made interactive in a digital format (e.g., filterable by GRSP fraction or effect).

Biological Origin and Production Dynamics of Grsp

Arbuscular Mycorrhizal Fungi (AMF) as Primary Producers

Arbuscular mycorrhizal fungi are obligate symbionts, meaning they require a plant host to complete their life cycle. They form a mutualistic relationship with the roots of over 80% of terrestrial plant species. frontiersin.org This symbiosis is fundamental to the production of GRSP. AMF are considered the primary producers of glomalin, a glycoprotein that is closely related to and often measured as GRSP. researchgate.netnih.gov

Role of AMF Hyphae and Spores in GRSP Exudation

GRSP is specifically released by the hyphae and spores of AMF. nih.gov The extraradical mycelium (ERM), the network of hyphae that extends from the plant root into the soil, is a key site of GRSP production. researchgate.net This network explores the soil for nutrients and water to transfer to the plant. researchgate.netnih.gov Glomalin is thought to coat the hyphae, protecting them and facilitating the transport of nutrients. researchgate.net As hyphae and spores age and decompose, GRSP is released into the soil.

The production of GRSP is an integral part of the AMF life cycle. It is incorporated into the fungal hyphae and spores before being released into the soil environment. nih.gov This release occurs as the fungal structures turn over.

Symbiotic Interactions Driving GRSP Synthesis

The synthesis of GRSP is driven by the symbiotic exchange of nutrients between the AMF and its host plant. researchgate.netnih.gov The plant provides the fungus with carbon in the form of sugars and lipids, which are products of photosynthesis. youtube.com In return, the fungus supplies the plant with essential mineral nutrients, such as phosphorus and nitrogen, which it acquires from the soil. youtube.com This mutualistic exchange is crucial for the growth and proliferation of the AMF, and consequently, for the production of GRSP. The establishment of this symbiotic relationship involves complex signaling and developmental processes in both the plant and the fungus. frontiersin.orgnih.gov

Influence of Plant-AMF Symbiosis on GRSP Production

The nature and intensity of the symbiotic relationship between the host plant and AMF significantly influence the amount of GRSP produced.

Host Plant Species Diversity and Richness Effects

The diversity and richness of host plant species in an ecosystem can have a considerable impact on GRSP production. Different plant species can form associations with different communities of AMF, leading to variations in GRSP production. umn.edu Higher plant species richness has been shown to positively relate to primary production in natural ecosystems. nih.gov This increased productivity can lead to greater carbon allocation to AMF, potentially boosting GRSP synthesis. Studies in grassland ecosystems have demonstrated that plant diversity is a key driver of nitrogen and phosphorus stocks in aboveground biomass, which is linked to the nutrient exchange that fuels AMF activity. ufz.de

Table 1: Influence of Host Plant Species on GRSP Production

| Host Plant Species | GRSP Concentration (mg/g soil) | Reference |

| Andropogon gerardii | Variable, dependent on plant community diversity | umn.edu |

| Schizachyrium scoparium | Variable, dependent on plant community diversity | umn.edu |

| Lespedeza capitata | Variable, dependent on plant community diversity | umn.edu |

| Lupinus perennis | Variable, dependent on plant community diversity | umn.edu |

Note: This table is interactive. Specific GRSP values are highly variable and depend on numerous factors beyond just the host species.

Plant Productivity and Carbon Allocation to AMF

A significant portion of the carbon fixed by plants through photosynthesis is allocated to their mycorrhizal partners. mdpi.com This carbon is essential for the growth of the fungal hyphae and the synthesis of compounds like GRSP. researchgate.net Increased plant productivity generally leads to a greater allocation of carbon to the AMF, which in turn can enhance GRSP production. nih.gov The amount of carbon transferred to the fungus is a key determinant of the extent of the extraradical mycelial network and, consequently, the amount of GRSP released into the soil. mdpi.com

Environmental and Management Factors Influencing GRSP Concentrations

Several environmental and management factors can influence the abundance and activity of AMF and, as a result, the concentration of GRSP in the soil. These factors include:

Soil Temperature and Moisture: Extreme temperatures and moisture levels can negatively impact AMF growth and activity, thereby reducing GRSP production. researchgate.net

Soil Nutrients: High levels of available soil nutrients, particularly phosphorus, can decrease a plant's reliance on AMF, leading to reduced fungal colonization and lower GRSP concentrations. frontiersin.org

Agricultural Practices: Tillage can disrupt the hyphal networks of AMF, leading to decreased GRSP levels. Conversely, no-till or reduced-tillage systems tend to have higher GRSP concentrations.

Land Use: Different land uses, such as agriculture, forestry, and natural ecosystems, will support different AMF communities and levels of GRSP.

Land Use and Agricultural Management Practices (e.g., tillage, fertilization)

Agricultural management practices significantly impact the concentration of glomalin in the soil. Tillage, in particular, has been shown to have a disruptive effect on the hyphal networks of arbuscular mycorrhizal fungi, which are responsible for producing glomalin. scirp.orgmdpi.com

Tillage: Conventional tillage practices, which involve inverting the soil, can lead to a reduction in glomalin content and aggregate stability. mdpi.com This is because tillage physically disrupts the fungal hyphae, decreasing their abundance and, consequently, the production of glomalin. mdpi.com In contrast, no-till (NT) and reduced tillage (RT) systems have been found to have higher concentrations of glomalin. scirp.orguchile.clresearchgate.net Studies have shown that soils under no-till management have significantly greater amounts of glomalin and more water-stable aggregates compared to conventionally tilled soils. mdpi.com One study found a stronger correlation between water-stable aggregates and glomalin in zero tillage systems (Pearson's coefficient 0.85) compared to conventional tillage (Pearson's coefficient 0.07). mdpi.com However, some research has reported a higher concentration of glomalin in the upper soil layers of conventionally tilled systems, possibly due to the disruption of the mycelium. nih.gov

Fertilization: The effect of fertilization on glomalin production can be complex and sometimes contradictory. Both mineral and organic fertilization have been shown to significantly increase glomalin content compared to unfertilized control soils. agriculturejournals.czresearchgate.net Organic fertilizers, such as farmyard manure and sewage sludge, can increase glomalin content. mdpi.comresearchgate.net However, some studies have reported that nitrogen fertilization did not lead to an increase in glomalin content. mdpi.com High levels of soil nutrients, particularly phosphorus, can sometimes reduce the activity of arbuscular mycorrhizal fungi and, consequently, glomalin production. mdpi.com Conversely, other studies have associated higher soil nitrogen and phosphorus content with increased glomalin levels. mdpi.com

Table 1: Impact of Tillage Systems on Glomalin Concentration

| Tillage System | Glomalin Concentration | Water Stable Aggregates | Reference |

|---|---|---|---|

| No-Till (NT) | Higher | More | scirp.orgmdpi.com |

| Conventional Till (CT) | Lower | Less | scirp.orgmdpi.com |

| Zero Tillage | Significantly Greater | Significantly Greater | mdpi.com |

| Reduced Tillage (RT) | Higher than CT | - | uchile.clresearchgate.net |

Climatic Stressors (e.g., drought, elevated CO2)

Climatic factors, such as drought and elevated atmospheric carbon dioxide (CO2), can influence the production of glomalin by affecting the host plant and the associated arbuscular mycorrhizal fungi.

Drought: Slightly drier conditions may enhance the accumulation of glomalin. mdpi.com This is thought to be due to an increased translocation of photosynthetic products to the rhizosphere, which provides greater support for the arbuscular mycorrhizal fungi. mdpi.com Plants growing in soils rich in glomalin tend to have better water retention, which increases their resilience under water stress. greenwoodplants.co.uk

Elevated CO2: Elevated levels of atmospheric CO2 can have a significant impact on glomalin production. lu.se Studies have shown that elevated CO2 can increase the concentration of total glomalin-related soil protein (T-GRSP). lu.seresearchgate.net One study found that elevated CO2 significantly increased T-GRSP by 35.02% in the top 10 cm of the soil layer. lu.se This is likely because elevated CO2 can stimulate plant photosynthesis, leading to increased allocation of carbon to the arbuscular mycorrhizal fungi, which in turn enhances glomalin production. tandfonline.com However, the response of different fractions of glomalin to elevated CO2 can vary. The same study that reported an increase in T-GRSP also found a 5.09% decrease in easily extractable GRSP (EE-GRSP) under elevated CO2. lu.se

Table 2: Influence of Climatic Stressors on Glomalin Production

| Climatic Stressor | Effect on Glomalin Production | Mechanism | Reference |

|---|---|---|---|

| Drought | May enhance accumulation | Increased translocation of photosynthetic products to the rhizosphere | mdpi.com |

| Elevated CO2 | Increases Total GRSP (T-GRSP) | Increased plant photosynthesis and carbon allocation to AMF | lu.seresearchgate.nettandfonline.com |

| Elevated CO2 | May decrease Easily Extractable GRSP (EE-GRSP) | Possible changes in decomposition rates | lu.se |

Soil Characteristics and Edaphic Factors

The physical and chemical properties of the soil play a crucial role in regulating the production and accumulation of glomalin.

Soil Texture: Soils with a higher clay content may exhibit lower glomalin production. mdpi.com This is because the dense nature of clay soils can restrict the growth of the hyphae of arbuscular mycorrhizal fungi. mdpi.com

Soil pH: The relationship between soil pH and glomalin content can be variable. Some studies have reported a decline in glomalin content with increasing soil pH. mdpi.com However, other research has found no significant relationship between soil pH and glomalin content, suggesting that other factors may have a more dominant influence. mdpi.commdpi.com It has been suggested that arbuscular mycorrhizal fungi tend to thrive in slightly acidic soils. mdpi.com

Soil Organic Matter and Nutrients: Glomalin content is often positively correlated with soil organic matter (SOM) and the carbon content of humic substances. agriculturejournals.czresearchgate.netresearchgate.net The concentration of glomalin is influenced by the availability of nutrients in the soil. While some studies show a positive correlation between glomalin and nitrogen and phosphorus content, others report reduced AMF activity and glomalin in nutrient-rich soils. mdpi.com

Table 3: Effect of Soil Characteristics on Glomalin

| Soil Characteristic | Effect on Glomalin | Reference |

|---|---|---|

| High Clay Content | Decreased production | mdpi.com |

| Increasing Soil pH | Can lead to a decline, but the relationship is variable | mdpi.com |

| Soil Organic Matter | Positive correlation | agriculturejournals.czresearchgate.netresearchgate.net |

Analytical Methodologies for Grsp Assessment

Extraction Protocols and Operational Definitions

GRSP is not a single, well-defined molecule but rather a complex mixture of substances. mdpi.com Therefore, its identification is entirely dependent on the extraction method used. researchgate.net The harsh extraction procedures, typically involving heat and a citrate buffer, are designed to isolate these recalcitrant proteins from the soil matrix. researchgate.netfrontiersin.org The two primary operational fractions of GRSP are defined by the intensity of these extraction conditions. mdpi.com

Easily Extractable GRSP (EE-GRSP)

Easily Extractable GRSP (EE-GRSP) is considered to represent a more recently produced and labile fraction of the total glomalin pool. researchgate.net The extraction of EE-GRSP involves milder conditions compared to those used for the total fraction.

A common protocol for EE-GRSP extraction involves mixing a soil sample with a 20 mM citrate buffer at a pH of 7.0. mdpi.comnih.govmdpi.com This mixture is then autoclaved at 121°C for 30 minutes. mdpi.comnih.gov Following autoclaving, the supernatant containing the extracted EE-GRSP is separated from the soil residue by centrifugation. mdpi.comnih.gov Some studies have explored optimizing these conditions, for instance, by increasing the extraction temperature to 123°C and the duration to 80 minutes for certain soil types to enhance the yield. ykcs.ac.cn

The underlying principle of this method is that a single, less intensive extraction cycle will release the more accessible glomalin molecules. researchgate.net This fraction is thought to be more recently synthesized by arbuscular mycorrhizal fungi (AMF). nih.gov

Table 1: Typical Extraction Protocol for Easily Extractable GRSP (EE-GRSP)

| Parameter | Condition | Source |

|---|---|---|

| Extractant | 20 mM Sodium Citrate | mdpi.comnih.govmdpi.com |

| pH | 7.0 | mdpi.comnih.govmdpi.com |

| Temperature | 121°C | mdpi.comnih.gov |

| Duration | 30 minutes | mdpi.comnih.gov |

| Separation | Centrifugation | mdpi.comnih.gov |

Total GRSP (T-GRSP)

Total GRSP (T-GRSP) is operationally defined to include both the easily extractable and the more recalcitrant forms of glomalin that are tightly bound to soil particles. mdpi.comresearchgate.net The extraction of T-GRSP employs more rigorous conditions to release these persistent protein fractions.

The standard protocol for T-GRSP involves repeated extractions of a soil sample with a 50 mM citrate buffer at a pH of 8.0. mdpi.com Each extraction cycle consists of autoclaving at 121°C for 60 minutes. mdpi.com The supernatant is collected after each cycle by centrifugation, and the process is repeated until the extract becomes a light "straw" color, indicating that most of the accessible glomalin has been removed. researchgate.net This multi-step, high-temperature extraction is intended to break the strong bonds between glomalin and soil components, thereby releasing the more "difficultly-extractable" fraction. researchgate.net

Table 2: Standard Extraction Protocol for Total GRSP (T-GRSP)

| Parameter | Condition | Source |

|---|---|---|

| Extractant | 50 mM Sodium Citrate | mdpi.com |

| pH | 8.0 | mdpi.com |

| Temperature | 121°C | mdpi.com |

| Duration | 60 minutes (repeated cycles) | mdpi.com |

| Separation | Centrifugation | mdpi.com |

Methodological Challenges in Extraction and Purification

The extraction and purification of GRSP are not without significant challenges that can affect the accuracy and interpretation of results. frontiersin.orgresearchgate.netnih.gov A primary issue is the co-extraction of other heat-stable substances from the soil, including non-mycorrhizal proteins and humic acids. frontiersin.orgmdpi.com This co-extraction means that the resulting "glomalin" is an operationally defined mixture rather than a pure compound. mdpi.comfrontiersin.org

The harshness of the extraction process itself can lead to the denaturation of proteins, potentially altering their structure and reactivity. copernicus.org Furthermore, the efficiency of the extraction can be influenced by the soil type and its organic matter content. researchgate.net For instance, in soils with high organic matter, the co-extraction of humic substances can be particularly problematic, interfering with subsequent quantification assays. mdpi.comresearchgate.net

Purification of the extracted GRSP often involves dialysis to remove co-extracted contaminants. nih.govresearchgate.net However, this process can also lead to the loss of some GRSP-bound metals, which may be of interest in studies of metal sequestration. nih.govnih.gov The lack of a definitive molecular structure for glomalin makes it difficult to develop more specific extraction and purification methods. mdpi.comnih.gov This reliance on operational definitions remains a key limitation in the field. nih.gov

Quantification Techniques

Once extracted, the concentration of GRSP is determined using various analytical techniques. The choice of method can significantly impact the final quantified value due to the impure nature of the extract.

Spectrophotometric Assays (e.g., Bradford Method)

The Bradford assay is a widely used colorimetric method for quantifying protein concentration. shimadzu.co.uknih.gov It is a rapid and sensitive technique based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. shimadzu.co.uk When the dye binds to protein, the maximum absorbance of the dye shifts from 465 nm to 595 nm, resulting in a color change from brown to blue. shimadzu.co.uktycmhoffman.com The intensity of the blue color, measured with a spectrophotometer, is proportional to the protein concentration. shimadzu.co.uk Bovine serum albumin (BSA) is commonly used as a standard for creating a calibration curve. nih.gov

However, the Bradford method has several limitations when applied to GRSP quantification. A significant issue is the interference from co-extracted non-protein substances, such as polyphenols and humic acids, which can also react with the dye, leading to an overestimation of the protein content. frontiersin.orgresearchgate.net The assay's response is also non-linear over a wide range of protein concentrations. researchgate.net Furthermore, the composition of the GRSP extract can influence the dye-binding, leading to inaccuracies. frontiersin.org To address the non-linearity, a modified approach that uses the ratio of absorbance at 590 nm and 450 nm has been proposed to improve accuracy and sensitivity. nih.gov

Immunological Assays (e.g., ELISA with Monoclonal Antibodies)

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific immunological method that can be used for the quantification of GRSP. researchgate.netfrontiersin.org This technique utilizes monoclonal antibodies that are specific to epitopes on the glomalin protein. researchgate.net The most common format is a sandwich ELISA, where a capture antibody is coated onto a microplate well. The GRSP-containing sample is then added, followed by a detection antibody that is conjugated to an enzyme. nih.gov The addition of a substrate results in a color change, the intensity of which is proportional to the amount of GRSP present. usp.br

The primary advantage of ELISA is its high specificity, which can help to overcome the issue of co-extracted non-glomalin proteins that interfere with the Bradford assay. researchgate.net However, the development and production of specific monoclonal antibodies are complex and costly. nih.gov Cross-reactivity of the antibody with other soil proteins can still be a concern. researchgate.net The presence of organic matter in the extract can also interfere with the antibody-antigen binding, potentially leading to an underestimation of the GRSP concentration. frontiersin.org A standard curve is generated using known concentrations of a purified antigen to allow for quantitative measurement. bio-rad-antibodies.com

Table 3: Comparison of GRSP Quantification Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Bradford Assay | Colorimetric; binding of Coomassie dye to protein. shimadzu.co.uk | Rapid, simple, and inexpensive. youtube.com | Non-specific; interference from co-extracted substances; non-linear response. frontiersin.orgresearchgate.net |

| ELISA | Immunological; specific antibody-antigen binding. nih.gov | High specificity and sensitivity. researchgate.netbio-rad-antibodies.com | Complex; potential for cross-reactivity and interference from organic matter. researchgate.netfrontiersin.org |

Emerging Biosensor Technologies for Detection

The conventional methods for quantifying GRSP, such as the Bradford assay following high-temperature extraction, can be time-consuming and may co-extract other substances, leading to potential overestimation. sfu.ca To address these limitations, research is moving towards rapid, specific, and sensitive biosensor technologies for the detection of glomalin.

A significant development in this area is the creation of a piezoelectric biosensor based on a Quartz Crystal Microbalance (QCM) platform. researchgate.netnih.govnih.gov This technology allows for a label-free assay, simplifying the detection process. nih.govnih.gov The biosensor is constructed by immobilizing an antibody specific to glomalin onto the gold electrodes of the QCM. researchgate.net In some designs, the recognition layer is further stabilized with iron oxide nanoparticles to enhance the detected signal. nih.govnih.gov When a soil extract containing glomalin is introduced, the glomalin binds to the antibodies, causing a change in the crystal's oscillation frequency, which is proportional to the mass of the bound glomalin. researchgate.net This method has a reported limit of detection as low as 2.4 µg/g from a 50 µl soil extract, and an assay can be completed in approximately 30 minutes. nih.gov Studies have shown that results from the QCM biosensor fully correlate with the standard Bradford assay, confirming its viability as a rapid and reliable alternative. nih.govnih.gov

| Parameter | Specification |

| Sensor Platform | Piezoelectric Quartz Crystal Microbalance (QCM) |

| Recognition Element | Anti-glomalin monoclonal antibody |

| Assay Type | Label-free immunoassay |

| Stabilizer | Iron (III) oxide nanoparticles |

| Limit of Detection | 2.4 µg/g in soil extract |

| Assay Time | Approximately 30 minutes |

| Correlation | Fully correlates with the standard Bradford method |

This table summarizes the key features of the QCM-based biosensor for glomalin detection as described in the literature. nih.govnih.gov

Another promising avenue for biosensor development involves aptamers. Aptamers are single-stranded DNA or RNA molecules selected through an in-vitro process to bind to specific targets, including proteins and glycoproteins. sfu.canih.gov Aptamer-based biosensors offer advantages such as high specificity, stability, and cost-effective production compared to antibody-based systems. sfu.ca While a specific aptamer for glomalin has not yet been reported, the technology has been successfully used to create biosensors for other glycoproteins. nih.govnih.gov For instance, carbohydrate-binding aptamers have been used as generic receptors to detect specific glycan structures on proteins, mimicking natural lectins. nih.govacs.org Such an approach could be adapted for glomalin, potentially allowing for the design of electrochemical or optical biosensors that can specifically detect the unique glycosylation patterns of the glomalin protein. sfu.canih.gov

Molecular Characterization Approaches for GRSP

GRSP is not a single, uniform compound but rather an operationally defined, complex mixture. frontiersin.orgnih.gov Advanced analytical methods are crucial for deconstructing this mixture to understand its true composition and structure. These approaches provide insights that are not achievable through simple protein quantification assays.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Compositional Analysis

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize complex, non-volatile macromolecules like GRSP. researchgate.netresearchgate.net The method involves heating the sample to a high temperature in an inert atmosphere, which breaks the macromolecule down into smaller, volatile fragments (pyrolysates). researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a chemical fingerprint of the original substance. researchgate.netresearchgate.net

Application of Py-GC/MS to GRSP reveals a complex molecular composition that is not representative of a simple glycoprotein. nih.gov Studies on easily extractable glomalin (EEG) have identified a wide array of compounds, indicating that GRSP extracts contain proteins, lipids, carbohydrates, and humic-like substances. nih.govmdpi.com The pyrolysis products can be grouped into several major chemical classes.

| Chemical Class of Pyrolysate | Examples of Identified Compounds | Probable Origin in GRSP Sample |

| Alkyl/Lipid Compounds | n-alkanes (C10-C34), cyclopentadienes, cyclohexenes | Lipids from fungal cell walls, plant-derived waxes |

| Nitrogen-containing | Nitriles, pyrroles, pyridines, indoles | Proteinaceous material (amino acids), chitin |

| Phenols/Aromatics | Phenol, guaiacol, alkylbenzenes | Lignin-derived compounds, aromatic amino acids, humic substances |

| Carbohydrate-derived | Furans (e.g., furfural), furanones, pyrans | Polysaccharides from fungal cell walls and plant residues |

This table presents the major classes of compounds identified from Py-GC/MS analysis of GRSP and their likely origins, demonstrating the chemical heterogeneity of the extracted material. nih.govresearchgate.net

The analysis shows that alkyl and lipid compounds are often the most abundant group detected in EEG. nih.gov The presence of significant amounts of phenols, lignin-derived compounds, and other aromatics suggests that GRSP extracts are closely associated with, or co-extracted with, humic substances in the soil. nih.govresearchgate.net This finding challenges the view of glomalin as solely a discrete glycoprotein and highlights the importance of its interactions within the soil organic matter matrix.

Spectroscopic Techniques (e.g., FT-IR, 13C PMAS NMR) for Structural Insights

Spectroscopic techniques provide non-destructive methods to probe the chemical structure and functional groups present in GRSP. Fourier Transform Infrared (FT-IR) spectroscopy and solid-state 13C Cross-Polarization Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) are particularly valuable.

FT-IR spectroscopy identifies the types of chemical bonds present in a sample by measuring the absorption of infrared radiation. FT-IR spectra of GRSP consistently show features characteristic of proteins, polysaccharides, and other organic molecules. frontiersin.orgresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group/Compound Class |

| 3700–3400 | O-H stretching | Hydroxyl groups (phenols, alcohols, -COOH) |

| ~2930 | Aliphatic C-H stretching | Hydrocarbons, lipids |

| 1700–1600 | C=O stretching (Amide I) | Proteins (peptide bonds), carboxyl groups |

| 1500–1300 | N-H bending, C-N stretching (Amide II) | Proteins (peptide bonds) |

| 1200–1000 | C-O stretching | Polysaccharides, ethers |

This table details the major functional groups within GRSP as identified by characteristic FT-IR absorption bands. frontiersin.orgnih.gov

The presence of strong Amide I and Amide II bands confirms the proteinaceous nature of GRSP, while absorptions related to O-H and C-O stretching indicate the presence of carbohydrate and possibly humic components. frontiersin.org

13C CP/MAS NMR provides quantitative information about the distribution of carbon types within the complex GRSP mixture. Studies using this technique have revealed that the carbon skeleton of GRSP does not resemble that of a typical glycoprotein. researchgate.net Instead, it shows a high proportion of aromatic and carboxyl carbons, similar to humic acids. researchgate.net

| Chemical Shift (ppm) | Carbon Type | Percentage in GRSP (%) |

| 190–160 | Carboxyl / Amide Carbonyl | 24–30% |

| 160–110 | Aromatic Carbon | 42–49% |

| 110–60 | O-Alkyl Carbon | 4–16% |

| 60–0 | Alkyl Carbon | 4–11% |

This table shows a typical distribution of carbon functional groups in GRSP as determined by 13C NMR, highlighting its aromatic and acidic character. researchgate.net

The low abundance of O-alkyl carbon (associated with carbohydrates) and alkyl carbon relative to the high aromatic content suggests that the protein component may be intimately associated with a larger, more complex humic-like structure. researchgate.net This supports the findings from Py-GC/MS and indicates that standard extraction procedures for GRSP likely co-extract these associated materials. researchgate.net Additionally, Near Infrared Spectroscopy (NIRS) has been developed as a rapid and non-destructive technique for the routine quantification of GRSP in soil samples. copernicus.orgresearchgate.net

Gene-Based Markers for AMF Functional Diversity and GRSP Correlation

The discovery that glomalin is a putative homolog of Heat Shock Protein 60 (Hsp60) has been a breakthrough in understanding its genetic basis. frontiersin.orgnih.gov This identification was made by sequencing a protein band from the AM fungus Rhizophagus irregularis (formerly Glomus intraradices) that cross-reacted with the glomalin-specific monoclonal antibody MAb32B11. nih.gov The amino acid sequence showed high similarity to Hsp60 proteins. nih.gov Following this, the full-length cDNA encoding the Hsp60 gene was isolated from an R. irregularis library. nih.govoup.com

This genetic link provides a powerful tool for studying glomalin production and AMF functional diversity directly from environmental samples. frontiersin.orgresearchgate.netresearchgate.net Researchers have designed specific PCR primer sets that target conserved regions of this Hsp60 homolog gene. researchgate.netresearchgate.net These primers can amplify the "glomalin gene" from a wide range of AMF species present in soil DNA or cDNA (from RNA, indicating gene expression). researchgate.netresearchgate.net

The use of these gene-based markers offers several advantages:

Functional Diversity Assessment: Since glomalin production is a key function of AMF related to soil aggregation, targeting the glomalin gene allows researchers to assess the functional potential of the AMF community, not just its taxonomic composition. researchgate.netresearchgate.net

Detection of Gene Expression: By using cDNA as a template, it is possible to quantify the expression of the glomalin gene in the soil, providing a proxy for active glomalin production by the fungal community. researchgate.netresearchgate.net

Correlation with GRSP Levels: Studies can now directly investigate the relationship between the diversity and abundance of glomalin-producing fungi (via gene analysis) and the measured concentrations of GRSP in the soil. nih.gov This helps to clarify the link between the AMF community and this important soil protein pool. nih.gov

The development of a reference sequence dataset for the glomalin gene from various AMF species is ongoing, which will further enhance the utility of this gene as a functional marker for ecological studies. researchgate.netresearchgate.net This molecular approach moves beyond operational definitions of GRSP and toward a more mechanistic understanding of the role of AMF in soil ecosystems. frontiersin.org

Research Challenges and Future Directions in Grsp Studies

Elucidation of Precise Molecular Structure and Composition

A primary challenge in GRSP research is the definitive characterization of its molecular structure and composition. nih.govnih.gov Glomalin is not a single, well-defined protein but rather an operational-defined mixture of compounds extracted from soil. frost.comfrontiersin.org This complexity has made it difficult to isolate and purify a homogenous glomalin molecule for detailed analysis. nih.govagriculturejournals.cz

Current Understanding and Persistent Questions:

Initial research suggested that glomalin is a glycoprotein containing iron. tandfonline.com Some studies have proposed that it may be a heat shock protein 60 (Hsp60) homolog produced by AMF. researchgate.net However, other analyses using advanced techniques like X-ray absorption spectroscopy and proteomics have indicated that GRSP extracts are a complex mixture that includes proteins, humic substances, lipids, and inorganic materials. researchgate.netnih.gov The exact chemical nature of the protein component and the structure of the carbohydrate moieties remain elusive. frost.commedrxiv.org

Future Research Directions:

Future investigations must focus on refining extraction and purification protocols to isolate the true glomalin protein from co-extracted soil components. nih.govnih.gov The application of advanced analytical techniques is crucial for this endeavor.

| Research Area | Key Challenges | Future Approaches |

| Molecular Structure | Heterogeneity of GRSP extracts, co-extraction of non-glomalin compounds. frost.commdpi.com | Development of more specific extraction methods, advanced purification techniques (e.g., chromatography, electrophoresis). nih.gov |

| Chemical Composition | Difficulty in separating the protein component from carbohydrates and other associated molecules. medrxiv.org | High-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography. mdpi.com |

| Biochemical Nature | Determining the precise amino acid sequence and the structure of the glycan chains. frontiersin.org | Proteomic and glycomic analyses of purified glomalin. |

Understanding Underlying Mechanisms of Ecological Benefits

GRSP is widely recognized for its profound ecological benefits, including the stabilization of soil aggregates, sequestration of carbon, and remediation of contaminated soils. medrxiv.orgnih.gov However, the precise mechanisms through which GRSP imparts these benefits are not fully understood. researchgate.netnih.gov

Soil Aggregation and Carbon Sequestration:

Glomalin acts as a powerful soil glue, binding mineral particles and organic matter together to form stable aggregates. researchgate.netresearchgate.netoup.com This aggregation improves soil structure, enhances water infiltration, and protects organic carbon from microbial decomposition, thereby contributing to long-term carbon storage. researchgate.netresearchgate.netazolifesciences.com The hydrophobic nature of glomalin is thought to play a key role in creating a water-repellent layer around aggregates, further protecting the sequestered carbon. medrxiv.orgnih.gov While a strong positive correlation between GRSP concentration and aggregate stability has been consistently observed, the specific chemical interactions at the molecular level that drive this process require further investigation. frontiersin.org

Nutrient Cycling and Plant Health:

GRSP can also influence nutrient availability in the soil. It can bind essential nutrients, making them more accessible to plants. researchgate.net Furthermore, by improving soil structure, GRSP creates a more favorable environment for root growth and the activity of beneficial soil microorganisms. researchgate.netresearchgate.net The application of exogenous GRSP has been shown to increase the uptake of nutrients like nitrogen, phosphorus, and potassium by plants. nih.gov

Heavy Metal Sequestration:

Research has indicated that GRSP can sequester heavy metals in the soil, reducing their bioavailability and toxicity to plants and other organisms. medrxiv.orgfrontiersin.org The functional groups within the glomalin molecule are believed to be responsible for binding these metal ions. nih.gov

Future Research Focus:

Future studies should aim to move beyond correlational observations to establish causal relationships and elucidate the underlying biochemical and physical mechanisms. nih.gov

| Ecological Benefit | Known Correlations | Mechanistic Questions to Address |

| Soil Aggregation | Positive correlation with water-stable aggregates. frontiersin.orgCurrent time information in San Francisco, CA, US. | What are the specific binding sites and forces involved in glomalin-mineral and glomalin-organic matter interactions? medrxiv.org |

| Carbon Sequestration | Contributes significantly to soil organic carbon pools. azolifesciences.comnih.gov | How does the chemical structure of glomalin influence its recalcitrance and long-term persistence in soil? |

| Nutrient Cycling | Enhances nutrient availability and uptake by plants. nih.govresearchgate.net | What are the mechanisms of nutrient binding and release by GRSP? |

| Heavy Metal Remediation | Sequesters toxic heavy metals. medrxiv.orgfrontiersin.org | Which functional groups are responsible for metal chelation and what is the binding capacity of GRSP for different metals? |

Development of Standardized and Specific Quantification Techniques

A significant hurdle in advancing GRSP research is the lack of a standardized and specific method for its quantification. nih.govnih.gov The most commonly used method, the Bradford assay, is based on a colorimetric reaction that is not specific to glomalin and can be influenced by other co-extracted substances. frost.comnih.gov

Challenges with Current Methods:

The operational definition of GRSP is based on its extraction procedure, which involves high temperatures and a citrate buffer. tandfonline.com This harsh extraction method inevitably co-extracts other soil proteins and humic substances, leading to an overestimation of the actual glomalin content. frost.commdpi.com The monoclonal antibody MAb32B11, which was raised against crushed AMF spores, has been used in enzyme-linked immunosorbent assays (ELISA) for more specific quantification, but its availability is limited. frontiersin.orgresearchgate.net

The Need for Refined Methodologies:

The development of robust and specific quantification techniques is paramount for accurately assessing GRSP concentrations in different ecosystems and for understanding its dynamics in response to environmental changes. nih.govnih.gov

Future Directions in Quantification:

| Technique | Advantages | Limitations | Future Development |

| Bradford Assay | Simple, rapid, and inexpensive. | Non-specific, prone to interference from other soil components. frost.comnih.gov | Refinement of extraction protocols to minimize co-extraction of interfering substances. |

| ELISA with MAb32B11 | More specific than the Bradford assay. researchgate.net | Limited availability of the antibody, potential cross-reactivity. frontiersin.org | Production and characterization of new, highly specific monoclonal antibodies. |

| Proteomics-based quantification | High specificity and potential for absolute quantification. | Technically demanding, requires sophisticated instrumentation. | Development of targeted proteomic assays (e.g., selected reaction monitoring) for specific glomalin peptides. |

Integration of Multi-Omics Approaches in GRSP Research

To unravel the complexities of GRSP, a move towards integrated, multi-omics approaches is essential. nih.gov Combining genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic understanding of glomalin's production, function, and regulation. frontiersin.orgCurrent time information in San Francisco, CA, US.

Current Gaps and Future Potential:

Currently, much of the research on GRSP has been conducted in isolation from broader "-omics" studies. nih.gov While some proteomic analyses have been performed on GRSP extracts, a comprehensive integration with genomic and transcriptomic data from AMF is lacking. researchgate.netfrontiersin.org

Key Areas for Multi-Omics Integration:

Genomics and Transcriptomics: Identifying the genes responsible for glomalin synthesis and understanding their regulation in response to different environmental cues. nih.govCurrent time information in San Francisco, CA, US. This will also help to clarify the relationship between glomalin and Hsp60. frontiersin.org

Proteomics: Characterizing the full protein profile of GRSP extracts to distinguish true glomalin from other co-extracted proteins. nih.govresearchgate.net This will also enable the identification of post-translational modifications that may be crucial for glomalin's function. oup.com

Metabolomics: Analyzing the metabolic pathways involved in glomalin production and its interaction with other soil metabolites. nih.gov

Challenges and Opportunities:

The primary challenge in applying multi-omics to GRSP research lies in the complexity of the soil environment and the difficulty in extracting high-quality biomolecules. However, advancements in sequencing technologies, mass spectrometry, and bioinformatics are creating new opportunities to overcome these hurdles. frost.comazolifesciences.com

Applications in Sustainable Soil Management and Ecological Restoration Strategies

A deeper understanding of GRSP has significant implications for developing sustainable agricultural practices and effective ecological restoration strategies. frontiersin.org By promoting the production and accumulation of glomalin in soils, it may be possible to enhance soil health, improve crop productivity, and restore degraded ecosystems. researchgate.netresearchgate.net

Sustainable Agriculture:

Agricultural practices such as no-till farming, cover cropping, and reduced phosphorus fertilization can promote the growth of AMF and, consequently, the production of glomalin. researchgate.netoup.com This can lead to improved soil structure, increased water retention, and enhanced nutrient cycling, reducing the need for synthetic fertilizers and irrigation. researchgate.net

Ecological Restoration:

In degraded ecosystems, such as those affected by erosion or contamination, promoting the establishment of AMF and the accumulation of GRSP can be a key strategy for soil stabilization and remediation. researchgate.net The ability of glomalin to bind soil particles and sequester heavy metals makes it a valuable tool for ecological restoration efforts. researchgate.netmedrxiv.org

Future Research and Applications:

Future research should focus on identifying the most effective management practices and AMF species for maximizing glomalin production in different soil types and climatic conditions. Current time information in San Francisco, CA, US. This knowledge can then be translated into practical guidelines for farmers, land managers, and restoration practitioners. researchgate.net

| Application Area | Current Understanding | Future Research Needs |

| Sustainable Agriculture | Management practices that favor AMF increase GRSP levels. researchgate.netoup.com | Quantifying the long-term benefits of GRSP-enhancing practices on crop yields and soil health. |

| Ecological Restoration | GRSP contributes to soil stabilization and remediation in degraded lands. researchgate.net | Identifying optimal AMF inoculants and management strategies for specific restoration contexts. frontiersin.org |

| Climate Change Mitigation | GRSP plays a significant role in soil carbon sequestration. medrxiv.orgazolifesciences.com | Modeling the potential of GRSP-mediated carbon sequestration at regional and global scales. |

Lichen Derived Glomellin: a Chemical Compound

Natural Occurrence and Isolation from Lichen Species

Glomellin, or Glomellic acid (PubChem CID 13940683), is a secondary metabolite produced by lichens nih.govscribd.comtnenvis.nic.in. Lichens are symbiotic organisms known for their ability to synthesize a diverse array of extracellular secondary metabolites, often referred to as lichen substances tnenvis.nic.in. These compounds can constitute a significant portion of the lichen's dry weight, sometimes up to 30% tnenvis.nic.in.

One notable source of this compound is the lichen species Neofuscelia verruculifera scribd.com. While the prompt specifically mentions Canoparmelia species, the provided search results indicate that Canoparmelia lichens are known to contain various secondary chemicals, which are often crucial for species delineation ufl.eduscielo.brnih.gov. Although a direct link between this compound and Canoparmelia species was not explicitly found in the provided search results, lichens, as a broad group, are well-established producers of such compounds.

The isolation of lichen substances, including this compound, typically involves extraction from the dried lichen thalli using organic solvents such as acetone (B3395972) tnenvis.nic.inbiointerfaceresearch.com. Subsequent purification and identification can be achieved through advanced analytical techniques like thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), UV, IR, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography tnenvis.nic.inbiointerfaceresearch.comresearchgate.net.

Chemical Synthesis and Analogues

The chemical synthesis of this compound and its analogues has been a significant area of research, particularly focusing on methodologies that allow for the construction of their core isochromen-1-one scaffold.

Synthetic Pathways and Methodologies

A prominent synthetic strategy for this compound and related isochromen-1-one derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction google.co.inorcid.orggoogle.com.hkresearchgate.netresearchgate.netacs.orgacs.orgcdnsciencepub.commolaid.com. This versatile methodology facilitates the generation of carbon-carbon bonds, which is crucial for building complex molecular structures researchgate.net.

A common starting material for this approach is 3-chloroisochromen-1-one researchgate.netresearchgate.net. The reaction involves the coupling of 3-chloroisochromen-1-one with various boronic acids researchgate.netresearchgate.net. Researchers have optimized the reaction conditions to achieve excellent yields of diversified 3-substituted isochromen-1-ones researchgate.netresearchgate.net. Key components of these optimized systems often include a palladium catalyst, such as PdCl2(PPh3)2, in conjunction with a ligand like Ruphos, and a base such as K2CO3, typically in a solvent mixture like DMF:water researchgate.netresearchgate.net.

An example of optimization studies for the Suzuki coupling of 3-chloro-1H-isochromen-1-one with phenylboronic acid is summarized below, demonstrating the impact of catalyst, ligand, and solvent on reaction yield researchgate.net:

| Entry | Catalyst | Mol % | Ligand/Mol % | Solvent | Yield (%) |

| 1 | Pd(PPh3)4 | 10 | No | DMF/H2O | 75 |

| 2 | Pd(PPh3)4 | 5 | No | DMF/H2O | 67 |

| 3 | PdCl2(PPh3)2 | 5 | Ruphos/10 | DMF/H2O | 92 |

| 4 | PdCl2(PPh3)2 | 5 | Ruphos/5 | DMF/H2O | 92 |

| 5 | PdCl2(PPh3)2 | 10 | Ruphos/10 | DMF/H2O | 86 |

Data adapted from a study on Suzuki coupling of 3-chloroisochromen-1-one researchgate.net.

Development of this compound Analogues

The Suzuki coupling methodology has been successfully applied to the synthesis of this compound analogues, as well as analogues of related natural products like reticulol (B1680551) google.co.inorcid.orggoogle.com.hkresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net. The focus on synthesizing these analogues stems from the diverse biological activities associated with the isocoumarin (B1212949) (1H-2-benzopyran-1-one) skeleton, which forms the core of this compound and its derivatives researchgate.netdntb.gov.uaresearchgate.net. Researchers have specifically developed 3-phenyl-1H-isochromen-1-one analogues to investigate their potential pharmacological properties researchgate.netdntb.gov.uaresearchgate.net.

Reported Biological Activities

While direct biological activities of this compound (Glomellic acid) itself are less detailed in the provided search results, extensive research has been conducted on its synthetic analogues, particularly those featuring the 3-phenyl-1H-isochromen-1-one scaffold. These analogues have demonstrated promising biological activities, including antioxidant and antiplatelet effects.

Antioxidant Activity : Several synthesized 3-phenyl-1H-isochromen-1-one analogues have exhibited potent antioxidant activities researchgate.netdntb.gov.uaresearchgate.net. In 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, some of these compounds showed antioxidant activity that was 7 to 16 times more potent than that of ascorbic acid researchgate.netresearchgate.net. This suggests that the isochromen-1-one framework, as present in this compound and its analogues, can serve as an effective template for developing new antioxidant agents researchgate.netresearchgate.net.

Antiplatelet Activity : The 3-phenyl-1H-isochromen-1-one analogues have also displayed potent antiplatelet activity, specifically inhibiting arachidonic acid (AA)-induced platelet aggregation researchgate.netdntb.gov.uaresearchgate.net. Certain analogues demonstrated antiplatelet effects that were up to 7 times stronger than aspirin (B1665792) researchgate.netresearchgate.net. This indicates the potential of this compound-related compounds as agents for modulating platelet function, which is relevant for cardiovascular health researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Glomellin in laboratory settings?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent systems, temperature controls, and reaction times. Cross-validate results with X-ray crystallography if single crystals are obtained .

Q. How can researchers address reproducibility challenges in this compound synthesis protocols?

- Methodology : Conduct systematic replication studies under controlled variables (e.g., pH, catalysts). Use Design of Experiments (DoE) to identify critical parameters. Share raw data and protocols in supplementary materials to enable peer validation .

Q. What in vitro assays are suitable for detecting this compound’s biological activity?

- Methodology : Employ cell viability assays (e.g., MTT), enzyme inhibition assays (e.g., kinetic spectrophotometry), and receptor-binding studies (e.g., surface plasmon resonance). Include dose-response curves and IC50 calculations to quantify potency .

Q. How should researchers assess this compound’s stability under varying environmental conditions?

- Methodology : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under stress conditions (light, humidity). Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) .

Q. What quantitative methods are used to determine this compound’s purity in complex matrices?

- Methodology : Apply gas chromatography (GC) for volatile impurities and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Validate methods using spike-recovery experiments and limit-of-detection (LOD) calculations .

Advanced Research Questions

Q. What mechanistic studies can elucidate this compound’s interaction with cellular targets?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) and fluorescence resonance energy transfer (FRET) for real-time interaction analysis .

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

- Methodology : Conduct meta-analyses of existing studies to identify confounding variables (e.g., animal models, dosage forms). Use Bayesian statistics to quantify uncertainty and prioritize follow-up in vivo studies .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other compounds?

- Methodology : Apply combination index (CI) models (e.g., Chou-Talalay method) in co-treatment assays. Use transcriptomics (RNA-seq) to map pathway interactions and validate with CRISPR-Cas9 knockouts .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

- Methodology : Utilize density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for solvation behavior. Cross-check predictions with experimental data from differential scanning calorimetry (DSC) .

Q. What longitudinal study designs are recommended to evaluate this compound’s long-term stability in formulations?

- Methodology : Implement real-time stability testing under ICH guidelines (25°C/60% RH). Use multivariate analysis (e.g., PCA) to correlate degradation pathways with excipient interactions .

Methodological Considerations

- Data Analysis : For contradictory results, apply Bland-Altman plots or Cohen’s kappa for inter-study consistency .

- Ethical Compliance : Document IRB approvals for biological studies and adhere to OECD guidelines for chemical safety testing .

- Literature Review : Use scoping reviews (e.g., PRISMA-ScR) to map gaps in this compound research, prioritizing mechanistic and translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.